molecular formula C14H22ClNO2 B13388326 Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride

Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride

Cat. No.: B13388326
M. Wt: 271.78 g/mol
InChI Key: GAVMYEROWDCTEQ-UHFFFAOYSA-N
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Description

(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride (CAS: 422324-39-8) is a chiral amino ester hydrochloride salt with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . It features a tert-butyl ester group, a phenyl ring, and an amino group at the β-position of the butanoate backbone. The compound is characterized by its stereochemistry (R-configuration at the 3-position), which is critical for its biological and chemical interactions. Key identifiers include:

  • InChIKey: GAVMYEROWDCTEQ-UTONKHPSSA-N
  • MDL Number: MFCD29038839
  • Topological Polar Surface Area: 52.3 Ų .

This compound is primarily used in pharmaceutical research as a chiral intermediate for synthesizing bioactive molecules. Its tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-amino-4-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVMYEROWDCTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-phenylbutanoate;hydrochloride typically involves the reaction of tert-butyl 3-amino-4-phenylbutanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified and crystallized to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-amino-4-phenylbutanoate;hydrochloride is used as an intermediate in the synthesis of various compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of new drugs for the treatment of various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Groups
(R)-tert-Butyl 3-amino-4-phenylbutanoate HCl 422324-39-8 C₁₄H₂₂ClNO₂ 271.78 R-configuration tert-butyl ester, β-amino, phenyl
(S)-tert-Butyl 3-amino-4-phenylbutanoate 120686-17-1 C₁₄H₂₁NO₂ 235.32 S-configuration tert-butyl ester, β-amino, phenyl
Methyl 4-amino-4-phenylbutanoate HCl 56523-55-8 C₁₁H₁₄ClNO₂ 229.70 None specified methyl ester, γ-amino, phenyl
(R)-4-Amino-3-phenylbutyric acid HCl 52992-48-0 C₁₀H₁₂ClNO₂ 213.66 R-configuration carboxylic acid, β-amino, phenyl

Key Observations:

Steric and Electronic Effects: The tert-butyl group in the target compound enhances steric bulk compared to methyl or carboxylic acid analogs (e.g., Methyl 4-amino-4-phenylbutanoate HCl and (R)-4-Amino-3-phenylbutyric acid HCl ). This reduces hydrolysis susceptibility and improves solubility in organic solvents . The phenyl ring at the 4-position is conserved across analogs, but its position relative to the amino group (3- vs. 4-amino) alters molecular polarity and hydrogen-bonding capacity .

Stereochemical Impact :

  • The (R)-enantiomer (target compound) and its (S)-counterpart (CAS 120686-17-1) exhibit distinct pharmacological profiles due to chiral recognition in biological systems . For example, the (S)-enantiomer has been used in peptide synthesis but lacks explicit data on bioactivity compared to the (R)-form .

Salt Form and Solubility: Hydrochloride salts (e.g., target compound and Methyl 4-amino-4-phenylbutanoate HCl) generally exhibit higher aqueous solubility than free bases, facilitating purification and formulation .

Key Insights:

  • The tert-butyl ester in the target compound is preferred over methyl or ethyl esters for its stability under acidic/basic conditions, as seen in coupling reactions for drug candidates .
  • The γ-amino analog (Methyl 4-amino-4-phenylbutanoate HCl) shows divergent reactivity, often used in cyclization reactions due to its linear structure .

Biological Activity

Tert-butyl 3-amino-4-phenylbutanoate hydrochloride, often abbreviated as (R)-Boc-Pab, is a chiral compound that has garnered attention for its notable biological activities. This article explores its biological properties, potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₄H₂₂ClNO₂
Molecular Weight : Approximately 236.33 g/mol
Appearance : White to light yellow crystalline solid

The compound features an amine group and a carboxylic acid group, making it suitable for various chemical reactions, including peptide synthesis through amide bond formation. Its chiral nature is significant in drug development, as stereochemistry can greatly influence biological activity and therapeutic efficacy.

Biological Activity Overview

Tert-butyl 3-amino-4-phenylbutanoate hydrochloride exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, potentially useful in managing inflammatory diseases.
  • Analgesic Effects : Research indicates potential analgesic properties, making it a candidate for pain management applications.
  • Interactions with Biological Targets : The compound may selectively bind to specific enzymes and receptors involved in metabolic pathways, influencing physiological responses related to pain and inflammation.

The mechanism by which tert-butyl 3-amino-4-phenylbutanoate hydrochloride exerts its biological effects is primarily through:

  • Nucleophilic Substitution Reactions : The amino group can form hydrogen bonds with biological molecules, affecting their structure and function.
  • Acid-Base Reactions : The carboxylic acid group can undergo hydrolysis, releasing active components that may further interact with biological pathways .

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryPotential to reduce inflammation markers
AnalgesicMay alleviate pain in experimental models
Enzyme InteractionPossible binding to enzymes affecting metabolism
Antioxidant ActivityNot extensively studied but potential indicated

Case Studies and Experimental Research

  • Pain Management Studies : In animal models, (R)-Boc-Pab demonstrated significant reductions in pain responses compared to control groups. These findings suggest its utility in developing new analgesics.
  • Inflammation Models : Experiments showed that treatment with tert-butyl 3-amino-4-phenylbutanoate hydrochloride led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Binding Affinity Studies : Interaction studies revealed that the compound could bind selectively to certain receptors involved in pain perception, which is crucial for understanding its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-amino-4-phenylbutanoate hydrochloride, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the base compound (e.g., tert-butyl 3-amino-4-phenylbutanoate) via esterification or coupling reactions.
  • Step 2 : Hydrochloride salt formation using hydrochloric acid to enhance solubility and stability .
    Key variables include temperature control (e.g., maintaining <0°C during salt formation to prevent side reactions) and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers confirm the stereochemical configuration of the compound, particularly for enantiomers like (R)- or (S)-forms?

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare observed values with literature data (e.g., (R)-enantiomer: [α]D²⁵ = +12.5° in methanol) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties?

  • Melting Point : Typically 120–125°C for the hydrochloride salt .
  • Solubility : Hydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in water at 25°C) compared to free bases .
  • Spectroscopic Data :
    • ¹H/¹³C NMR : Key peaks include δ 1.40 ppm (tert-butyl), δ 3.20–3.60 ppm (amine and methylene protons) .
    • Mass Spectrometry : Molecular ion [M+H]+ at m/z 271.78 .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution or phenyl ring derivatives) influence biological activity compared to the parent compound?

  • Case Study : The 4-(trifluoromethyl)phenyl analog shows enhanced metabolic stability due to electron-withdrawing effects, but reduced bioavailability due to increased lipophilicity .
  • SAR Analysis : Substitutions at the phenyl ring (e.g., chloro, methoxy) modulate receptor binding affinity; computational docking studies (e.g., AutoDock Vina) can predict interactions .

Q. What experimental strategies mitigate degradation or racemization during storage or in vivo studies?

  • Storage : Lyophilized powders stored at –20°C under nitrogen atmosphere reduce hydrolysis and oxidation .
  • In Vivo Stabilization : Co-administration with cyclodextrin derivatives improves plasma stability by 40% via encapsulation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Troubleshooting Checklist :
    • Verify enantiomeric purity (even minor impurities can skew results).
    • Standardize assay conditions (e.g., pH, serum protein content) to minimize variability .
    • Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Critical Factors :
    • Catalyst Selection : Chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation improve enantiomeric excess (ee >99%) .
    • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency during large-scale reactions .

Methodological Resources

Parameter Recommended Method Reference
Purity Analysis Reverse-phase HPLC (C18 column, 0.1% TFA)
Stability Testing Forced degradation under UV/humidity
Enantiomer Resolution Chiral SFC with CO₂/ethanol mobile phase
In Silico Modeling Molecular dynamics simulations (GROMACS)

Key Data Contradictions and Resolutions

  • Solubility Discrepancies : Some studies report solubility in DMSO as >50 mg/mL, while others note precipitation. Resolution: Use freshly opened DMSO and degas solvents to avoid moisture .
  • Bioactivity Variability : Differences in IC50 values (e.g., 10 µM vs. 25 µM) may arise from cell line-specific expression levels. Validate with CRISPR-edited isogenic cell models .

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